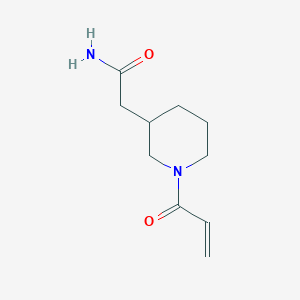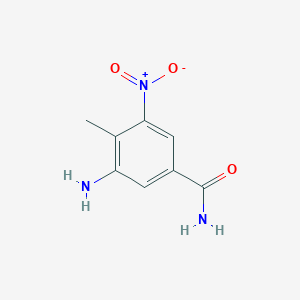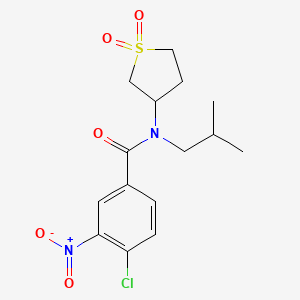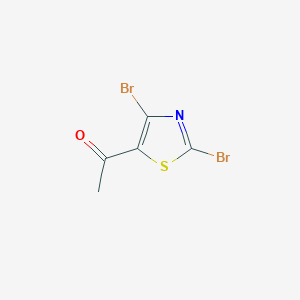
2-(1-Prop-2-enoylpiperidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Prop-2-enoylpiperidin-3-yl)acetamide, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEP is a piperidine derivative that is synthesized through a multi-step process involving the reaction of piperidine with acetic anhydride, followed by the reaction of the resulting product with acryloyl chloride. The resulting compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide is not yet fully understood, but several studies have suggested that it may act through a variety of pathways, including the inhibition of inflammatory cytokines, the modulation of oxidative stress, and the inhibition of cell proliferation. Additionally, 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been shown to have potent antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the modulation of oxidative stress, and the inhibition of cell proliferation. Additionally, 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been shown to have potent antioxidant activity, which may contribute to its neuroprotective effects. Several studies have demonstrated the ability of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide to protect against neuronal damage in animal models of neurodegenerative diseases, making it a promising candidate for further research in this area.
实验室实验的优点和局限性
One of the main advantages of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide for lab experiments is its relatively simple synthesis method, which makes it readily accessible to researchers. Additionally, 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been shown to have a range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide is its relatively low solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide, including further investigation of its mechanism of action, optimization of the synthesis method to improve yield and purity, and exploration of its potential therapeutic applications in a range of disease models. Additionally, further research is needed to determine the optimal dosage and administration of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide for therapeutic use.
合成方法
2-(1-Prop-2-enoylpiperidin-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of piperidine with acetic anhydride, followed by the reaction of the resulting product with acryloyl chloride. The resulting compound is then purified through a series of steps, including recrystallization, to obtain a pure product. The synthesis of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been well-documented in the scientific literature, and several variations of the synthesis method have been developed to optimize the yield and purity of the compound.
科学研究应用
2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been shown to have a range of potential therapeutic applications, including as an anti-inflammatory agent, as a treatment for neurodegenerative diseases, and as a potential anticancer agent. Several studies have demonstrated the ability of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide to inhibit the production of inflammatory cytokines and to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been shown to have potent anticancer activity against a range of cancer cell lines, making it a promising candidate for further research in this area.
属性
IUPAC Name |
2-(1-prop-2-enoylpiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-10(14)12-5-3-4-8(7-12)6-9(11)13/h2,8H,1,3-7H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZJFKJLAKVOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Prop-2-enoylpiperidin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2786148.png)


![1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2786153.png)
![(3E)-3-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2786154.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2786159.png)

![3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2786161.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2786164.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B2786165.png)

